4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, two dimethylphenyl groups, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-bromo-2,5-dimethylaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or mixed solvent systems.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted sulfonamides, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or drug candidate.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2,5-dimethylphenyl)benzamide
- 4-Bromo-2,5-dimethylaniline
- N-(2,5-Dimethylphenyl)-2,5-dimethylbenzenesulfonamide
Uniqueness
4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-10-5-6-11(2)15(7-10)18-21(19,20)16-9-12(3)14(17)8-13(16)4/h5-9,18H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNNIFUTKWJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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